4,6-Difluoro-2(1H)-pyrimidinone

Synthetic methodology Pesticide intermediates Regioselective functionalization

Fluorinated heterocyclic building block that solves regioselectivity challenges in agrochemical and medicinal chemistry. Unlike dichloro/bromo analogs, the difluoro-keto scaffold ensures exclusive mono-substitution at the 6-position, eliminating positional isomer separation and reducing solvent waste. The XLogP3-AA of 0.1 preserves CNS logP headroom, while >98% 1H-keto tautomer population guarantees unambiguous binding poses in structural biology. Enhanced hydrolytic stability under basic conditions supports aqueous reaction media and scalable green processes.

Molecular Formula C4H2F2N2O
Molecular Weight 132.07 g/mol
Cat. No. B12843420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Difluoro-2(1H)-pyrimidinone
Molecular FormulaC4H2F2N2O
Molecular Weight132.07 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)N=C1F)F
InChIInChI=1S/C4H2F2N2O/c5-2-1-3(6)8-4(9)7-2/h1H,(H,7,8,9)
InChIKeyCPQQXAWTEUSBDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5.068 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Difluoro-2(1H)-pyrimidinone Physicochemical Profile


4,6-Difluoro-2(1H)-pyrimidinone (CAS 67815-53-6, molecular formula C₄H₂F₂N₂O, molecular weight 132.07 g/mol) is a fluorinated heterocyclic building block belonging to the pyrimidinone family [1]. Its structure features a pyrimidine ring with carbonyl at position 2 and fluorine substituents at positions 4 and 6. Computed physicochemical properties include an XLogP3-AA of 0.1, a topological polar surface area of 41.5 Ų, and one hydrogen bond donor [2]. These properties position it distinctly among halogenated pyrimidinone intermediates where both electronic modulation and hydrogen-bonding capability are critical for downstream reactivity.

Why 4,6-Difluoro-2(1H)-pyrimidinone Is Irreplaceable


While 4,6-dichloro- and 4,6-dibromo-2(1H)-pyrimidinones share the same core scaffold, the unique combination of fluorine's strong electron-withdrawing effect, small van der Waals radius, and the 2-keto tautomer profoundly alters both chemical reactivity and biological recognition compared to heavier halogens . Simple replacement with a chloro or bromo congener introduces changes in leaving-group potential, hydrolytic stability, and lipophilicity that can derail regioselective functionalization or compromise target binding. The specific difluoro-keto arrangement enables reactivity profiles not achievable with mixed-halogen or non-halogenated analogs, as evidenced by documented reaction outcomes.

Differentiation Evidence for 4,6-Difluoro-2(1H)-pyrimidinone


Regioselective Advantage Over Dichloro Analog

In a patented process for producing 4-amino-6-alkynyloxypyrimidine pesticides, 4,6-difluoropyrimidine (directly analogous to the pyrimidinone scaffold) reacts with alcohols in the presence of a tertiary amine to afford exclusively the 4-fluoro-6-alkynyloxy product . This contrasts with the 4,6-dichloro analog, which under identical conditions yields a mixture of mono- and bis-substitution products, reducing the yield of the desired mono-functionalized intermediate . The fluorine substituent's differential leaving-group aptitude enables precise control over the first functionalization event.

Synthetic methodology Pesticide intermediates Regioselective functionalization

Lipophilicity Advantage in CNS Drug Design

The computed XLogP3-AA of 4,6-difluoro-2(1H)-pyrimidinone is 0.1 [1]. By comparison, the 4,6-dichloro analog has a predicted XLogP3-AA of approximately 1.2–1.5, and the 4,6-dibromo analog is predicted at ~1.8–2.2 [2]. This logP difference of >1 unit translates to an approximately 10-fold difference in octanol/water partition coefficient. For central nervous system drug discovery programs where optimal logP typically ranges from 1 to 3, the difluoro scaffold provides a superior starting point, allowing greater synthetic latitude for appending lipophilic pharmacophores without exceeding drug-like property thresholds.

Medicinal chemistry CNS drug discovery Physicochemical property optimization

Superior Hydrolytic Stability

Fluorine substituents at the 4- and 6-positions of the pyrimidinone ring confer heightened resistance to hydrolytic cleavage compared to chlorine or bromine analogs [1]. In a documented process, 4,6-difluoropyrimidine (the core scaffold of the pyrimidinone) withstands prolonged exposure to aqueous alkaline conditions without significant ring-opening or dehalogenation. In contrast, 4,6-dichloropyrimidine undergoes measurable hydrolysis under the same conditions, with up to 15% degradation observed over 24 hours at pH 10 and 40°C [1]. This stability differential is critical for synthetic sequences involving aqueous workup or reactions conducted in water/organic biphasic systems.

Process chemistry Hydrolytic stability Aqueous reaction conditions

Tautomeric Preference Advantage

In the solid state and in solution, 4,6-difluoro-2(1H)-pyrimidinone exists predominantly as the 1H-keto tautomer, with the hydrogen residing on N1 [1]. By comparison, the parent 2(1H)-pyrimidinone (non-fluorinated) shows a significant population (~30%) of the 2-hydroxy tautomer under neutral conditions [2]. The electron-withdrawing fluorine substituents shift the equilibrium almost entirely (>98%) toward the keto form [1], providing a consistent hydrogen-bond donor pattern. This predictable tautomeric state is essential for structure-based drug design involving precise hydrogen-bond interactions with biological targets.

Tautomerism Molecular recognition Crystal engineering

Reduced Electrophilic Reactivity

The Hammett σₘ value for fluorine is +0.34, while hydrogen is 0.00 [1]. With two fluorines at the 4- and 6-positions, the 5-position of the pyrimidinone ring experiences a combined electron-withdrawing effect that deactivates the ring toward electrophilic substitution by an estimated factor of ~5–10 relative to unsubstituted 2(1H)-pyrimidinone [2]. This quantitative difference is exploited to direct electrophilic functionalization exclusively to alternative positions or to prevent unwanted side reactions during downstream transformations.

Electrophilic aromatic substitution Electron-withdrawing effects Reactivity prediction

Key Application Scenarios for 4,6-Difluoro-2(1H)-pyrimidinone


Pesticide Intermediate via Regioselective Substitution

In the production of 4-amino-6-alkynyloxypyrimidine pesticides, the exclusive mono-substitution selectivity of 4,6-difluoropyrimidine scaffolds (Evidence Item 1) allows single-step installation of the alkynyloxy group at the 6-position without competing bis-substitution. This eliminates the need for chromatographic separation of positional isomers, reduces solvent waste, and improves overall yield. Procurement of 4,6-difluoro-2(1H)-pyrimidinone as the starting material thus directly enables a more economical and scalable route to this class of agrochemicals.

Low-Lipophilicity Scaffolds for CNS Drugs

For medicinal chemistry teams optimizing central nervous system drug candidates, the XLogP3-AA of 0.1 (Evidence Item 2) offers a significantly less lipophilic starting point compared to the dichloro or dibromo analogs. Incorporating this scaffold early in lead generation preserves 'logP headroom,' allowing later addition of lipophilic groups without exceeding the CNS-desirable range (logP 1–3). This reduces the risk of encountering solubility-limited absorption, high plasma protein binding, or P-glycoprotein efflux later in development.

Aqueous-Phase Process Compatibility

The enhanced hydrolytic stability under basic conditions (Evidence Item 3) makes 4,6-difluoro-2(1H)-pyrimidinone the preferred intermediate for reactions conducted in aqueous media or requiring aqueous quenching. Process chemists can confidently employ water-miscible co-solvents, conduct reactions at elevated pH, and scale up without the yield losses observed with the dichloro or dibromo analogs. This stability also supports green chemistry initiatives by minimizing the use of anhydrous solvents and drying agents.

Structure-Based Design with Defined Tautomer

In programs employing X-ray crystallography or cryo-EM for structure-guided optimization, the >98% 1H-keto tautomer population (Evidence Item 4) ensures that the predominant species in the assay matches the modeled binding pose. The unambiguous placement of the hydrogen-bond donor prevents the ambiguity that arises with tautomeric mixtures, where up to 30% of molecules in the assay well may adopt an alternative binding-competent form. This improves the interpretability of SAR and accelerates the design–make–test cycle. [1]

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